molecular formula C11H21NO4 B14021871 (3R,4S)-1-Boc-3,4-dihydroxy-3,4-dimethylpyrrolidine

(3R,4S)-1-Boc-3,4-dihydroxy-3,4-dimethylpyrrolidine

Cat. No.: B14021871
M. Wt: 231.29 g/mol
InChI Key: XGLJJFZRGGDWLO-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (3R,4S)-3,4-DIHYDROXY-3,4-DIMETHYLPYRROLIDINE-1-CARBOXYLATE is a complex organic compound featuring a tert-butyl group, two hydroxyl groups, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (3R,4S)-3,4-DIHYDROXY-3,4-DIMETHYLPYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl groups, followed by the formation of the pyrrolidine ring through cyclization reactions. The tert-butyl group is introduced via tert-butylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL (3R,4S)-3,4-DIHYDROXY-3,4-DIMETHYLPYRROLID

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-3,4-dihydroxy-3,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-9(2,3)16-8(13)12-6-10(4,14)11(5,15)7-12/h14-15H,6-7H2,1-5H3/t10-,11+

InChI Key

XGLJJFZRGGDWLO-PHIMTYICSA-N

Isomeric SMILES

C[C@]1(CN(C[C@]1(C)O)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)OC(C)(C)C)O

Origin of Product

United States

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